CHPG Sodium salt

Catalog No.
S004737
CAS No.
1303993-73-8
M.F
C8H7ClNNaO3
M. Wt
223.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CHPG Sodium salt

CAS Number

1303993-73-8

Product Name

CHPG Sodium salt

IUPAC Name

sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate

Molecular Formula

C8H7ClNNaO3

Molecular Weight

223.59

InChI

InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1

SMILES

C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+]

Synonyms

(RS)-2-Chloro-5-hydroxyphenylglycine sodium salt

Description

Sodium salt of the selective mGlu5 agonist CHPG.

Studying Glutamate Signaling:

  • mGluR5 is a type of glutamate receptor, a molecule involved in communication between brain cells. CHPG (sodium salt) activates mGluR5, allowing researchers to study the effects of glutamate signaling on various brain functions [, ].

Investigating Neuroprotective Effects:

  • Research suggests CHPG (sodium salt) may have neuroprotective properties. Studies have shown it protects against oxidative stress and inflammation in brain cells, potentially offering benefits in conditions like traumatic brain injury [].

Understanding Neurological Disorders:

  • By activating mGluR5, CHPG (sodium salt) can help researchers understand the role of glutamate signaling in various neurological disorders. This includes conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia, where abnormal glutamate signaling is suspected to play a role [].

Exploring Therapeutic Potential:

  • Due to its potential neuroprotective effects, CHPG (sodium salt) is being investigated as a potential therapeutic agent for neurological disorders. Researchers are studying its effectiveness in protecting brain cells and improving symptoms [, ].

CHPG Sodium salt, chemically known as 2-Chloro-5-hydroxyphenylglycine sodium salt, is a compound that acts as an agonist for metabotropic glutamate receptors, specifically the mGluR5 subtype. Its molecular formula is C8H7ClNNaO3C_8H_7ClNNaO_3 and it has a molecular weight of approximately 223.59 Da. This compound is characterized by its water-soluble nature, making it suitable for various biological applications, particularly in neuroscience research .

CHPG (sodium salt) acts as an agonist at the mGluR5 receptor. Agonists mimic the natural neurotransmitter that binds to the receptor, leading to activation of the downstream signaling cascade. In the case of mGluR5, CHPG binding triggers various cellular responses, including changes in neuronal firing, gene expression, and synaptic plasticity [].

Studies suggest CHPG's neuroprotective effects might be mediated by activating the ERK and Akt signaling pathways, which play a role in cell survival and growth []. Additionally, CHPG has been shown to attenuate oxidative stress and inflammation in brain cells [].

  • Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The carboxyl group can be reduced to yield alcohol derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom in CHPG can be substituted with nucleophiles such as amines or thiols, often requiring a base like sodium hydroxide for the reaction to proceed .

Major Products from Reactions

  • Oxidation: Quinones
  • Reduction: Alcohol derivatives
  • Substitution: Amino or thiol derivatives

CHPG Sodium salt primarily functions as an agonist at the mGluR5 receptor. This interaction leads to various cellular effects, including:

  • Cell Viability: In studies involving BV2 microglial cells, CHPG has been shown to enhance cell viability and reduce lactate dehydrogenase (LDH) release after exposure to sulfur dioxide derivatives.
  • Oxidative Stress and Inflammation: The compound attenuates oxidative stress and inflammation through the TSG-6/NF-κB signaling pathway, indicating its potential neuroprotective properties .

The synthesis of CHPG Sodium salt typically involves the chlorination of hydroxyphenylglycine. Key steps include:

  • Chlorination: Utilizing chlorinating agents such as thionyl chloride or phosphorus pentachloride in an organic solvent like dichloromethane under reflux conditions.
  • Purification: Following chlorination, purification methods such as recrystallization or chromatography are employed to isolate the product.
  • Formation of Sodium Salt: The final step involves neutralizing the compound with sodium hydroxide to obtain the sodium salt form .

CHPG Sodium salt is widely used in neuroscience research due to its role as a selective mGluR5 agonist. Its applications include:

  • Neuroscience Studies: Investigating the roles of metabotropic glutamate receptors in synaptic plasticity and neurodegenerative diseases.
  • Pharmacological Research: Exploring potential therapeutic targets for conditions such as Alzheimer's disease and schizophrenia.

Several compounds share structural and functional similarities with CHPG Sodium salt. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityPrimary ActivityUnique Features
2-Chloro-5-hydroxyphenylglycineHighmGluR5 AgonistDirectly potentiates NMDA-induced depolarization
(S)-2-Amino-3-phosphonopropanoic acid (AP3)ModeratemGluR AgonistSelective for other mGluR subtypes
(RS)-2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid (BCH)ModeratemGluR AgonistNon-selective across multiple mGluR subtypes
3-HydroxyphenylglycineModeratemGluR AgonistLess potent than CHPG

CHPG Sodium salt stands out due to its specificity for mGluR5 and its ability to influence key biochemical pathways related to neuroprotection and inflammation modulation .

Dates

Modify: 2024-04-14

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